molecular formula C7H5F2NO2 B1278702 4-Amino-2,6-difluorobenzoic acid CAS No. 154314-62-2

4-Amino-2,6-difluorobenzoic acid

Cat. No. B1278702
M. Wt: 173.12 g/mol
InChI Key: RZYUIHNYUYKPOQ-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 154314-62-2 and a molecular weight of 173.12 . It is a yellow to brown solid and its molecular formula is C7H5F2NO2 .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-difluorobenzoic acid consists of a benzene ring substituted with two fluorine atoms, one amino group, and one carboxylic acid group . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

4-Amino-2,6-difluorobenzoic acid is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .

Scientific Research Applications

Spectroscopy and Molecular Analysis

4-Amino-2,6-difluorobenzoic acid's applications primarily revolve around molecular analysis and spectroscopy. Studies have employed techniques like FT-Raman and FT-IR spectroscopy to investigate its structure. For instance, Sundaraganesan, Ilakiamani, and Dominic Joshua (2007) conducted a detailed study on the vibrational frequencies, infrared intensities, and Raman scattering activities of 2-amino-4,5-difluorobenzoic acid, providing insights into its molecular behavior and structure (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Chemical Modification and Electrochemical Applications

Another significant area of application is in chemical modification and electrochemical studies. For example, 4-Aminobenzoic acid has been used in modifying glassy carbon electrodes. Research by Jianyun Liu et al. (2000) shows how 4-Aminobenzoic acid can be covalently grafted on a glassy carbon electrode, enhancing its electrochemical properties (Liu, Cheng, Liu, & Dong, 2000).

Interaction with Other Chemical Compounds

There's also significant interest in how 4-Amino-2,6-difluorobenzoic acid interacts with other compounds. For example, research on the interaction of 4-aminobenzoic acid with various alkali metals showed changes in vibrational spectra and NMR characteristics. The work by Świsłocka, Samsonowicz, Regulska, and Lewandowski (2006) provides valuable insights into these interactions, which are crucial for understanding the compound's behavior in different environments (Świsłocka, Samsonowicz, Regulska, & Lewandowski, 2006).

Environmental and Biosensor Applications

Environmental analysis and biosensor development are other areas where 4-Amino-2,6-difluorobenzoic acid finds application. For instance, in the study of water movement in porous media, Jaynes (1994) explored the use of 2,6-difluorobenzoic acid as a tracer, comparing its properties to other fluorobenzoates (Jaynes, 1994). Additionally, 4-Aminobenzoic acid modified electrodes have been researched for their potential in sensing applications, as evidenced by the work of Guocheng Yang et al. (2012) (Yang, Yu, Jia, & Zhao, 2012).

Safety And Hazards

This compound is considered hazardous and corrosive . It may be harmful if swallowed and causes serious eye damage . Therefore, it should be handled with appropriate safety measures .

Future Directions

The future directions for the study and application of 4-Amino-2,6-difluorobenzoic acid are not clear from the available information. Given its unique structure, it could potentially be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-amino-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUIHNYUYKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301119
Record name 4-Amino-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-difluorobenzoic acid

CAS RN

154314-62-2
Record name 4-Amino-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154314-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-difluoro-4-nitrobenzoic acid (2.5 g, 12 mmol) and 10% palladium-on-charcoal catalyst (500 mg) in ethanol (I50 ml) was stirred under 1 atmosphere of hydrogen at ambient temperature for 3 hours. The catalyst was removed by filtration through diatomaceous earth, the filter pad washed with ethanol and the solvent removed by evaporation to give 4-amino-2,6-difluorobenzoic acid (3-8 g, 91%).
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Synthesis routes and methods II

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